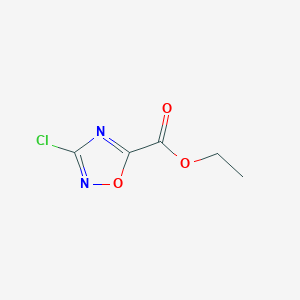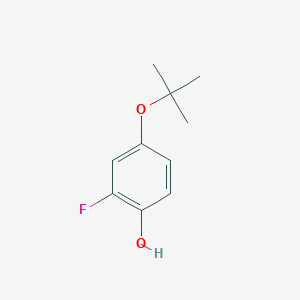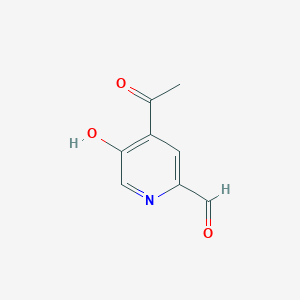
3-Cyclopropoxy-5-isopropylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropylisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropyl group attached to an isonicotinic acid core.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-5-isopropylisonicotinic acid typically involves several steps. One common method includes the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3-Cyclopropoxy-5-isopropylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group, using reagents like sodium methoxide.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-isopropylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropylisonicotinic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-isopropylisonicotinic acid can be compared with other similar compounds such as:
3-Cyclopropoxy-5-isopropoxyisonicotinic acid: This compound has an additional isopropoxy group, which may alter its chemical and biological properties.
Isonicotinic acid derivatives: These compounds share the isonicotinic acid core but differ in their substituents, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)9-5-13-6-10(11(9)12(14)15)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
VXJCFYOCOVMNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















